Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
Description
Introduction to Benzothiazole-Piperazine-Thiophene Hybrid Molecules
Historical Development of Piperazine Benzothiazole Derivatives
The evolution of benzothiazole-piperazine derivatives began with early efforts to combine aromatic heterocycles with nitrogen-containing scaffolds for enhanced bioactivity. In 2017, Gurdal et al. synthesized benzothiazole-piperazine derivatives and demonstrated their cytotoxic activity against hepatocellular (Huh7) and breast (MCF-7) cancer cell lines, with dihalo-substituted analogs showing IC~50~ values below 10 μM. Subsequent work by Kumar et al. in 2020 expanded this framework by designing N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides as multifunctional Alzheimer’s disease (AD) therapeutics, achieving acetylcholinesterase (AChE) inhibition (IC~50~ = 0.42–5.81 μM) and amyloid-β (Aβ) disaggregation. By 2024, a novel benzothiazole-piperazine hybrid (compound 1) emerged as a multi-target-directed ligand (MTDL) with dual AChE inhibition (IC~50~ = 0.42 μM) and Aβ aggregation suppression, validated through molecular dynamics simulations and in vivo dementia models.
Table 1: Key Milestones in Benzothiazole-Piperazine Hybrid Development
Significance in Medicinal Chemistry Research
Benzothiazole-piperazine-thiophene hybrids occupy a unique niche due to their polypharmacological potential . The benzothiazole core, as seen in thioflavin-T and riluzole, confers amyloid-binding affinity and neuroprotective effects. Piperazine enhances blood-brain barrier permeability and enables structural flexibility for target engagement, while thiophene contributes electron-rich π-systems for hydrophobic interactions. This triad synergistically addresses multifactorial diseases like AD, where simultaneous AChE inhibition (via piperazine’s basic nitrogen) and Aβ modulation (via benzothiazole’s planar structure) are critical.
Structural Components and Pharmacophore Analysis
The target compound features three modular domains:
- Benzothiazole : A bicyclic aromatic system providing rigidity and amyloid-binding capability.
- Piperazine : A six-membered diamine ring enabling conformational flexibility and cation-π interactions.
- Thiophene-hydroxyethyl : A substituted ethyl group introducing hydrogen-bonding capacity and steric bulk.
Table 2: Structural Components and Their Roles
The methanone linker between benzothiazole and piperazine optimizes spatial orientation for dual-site AChE inhibition, as demonstrated in docking studies where similar hybrids occupied both catalytic and peripheral anionic sites. The hydrochloride salt enhances aqueous solubility, a common strategy in CNS drug development.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2.ClH/c22-14(16-6-3-11-24-16)12-20-7-9-21(10-8-20)18(23)17-19-13-4-1-2-5-15(13)25-17;/h1-6,11,14,22H,7-10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMETXCIVKGIHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole intermediate.
Attachment of the Thiophene Group: The thiophene group is often introduced through a Grignard reaction or a similar organometallic coupling process.
Final Assembly: The final compound is assembled by coupling the benzothiazole-piperazine intermediate with the thiophene derivative, followed by hydrochloride salt formation to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The benzothiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the methanone group could produce the corresponding alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₉N₃O₂S₂
- Molecular Weight : 373.5 g/mol
- CAS Number : 1251549-95-7
The structure features a benzothiazole moiety, which is known for its bioactivity, combined with a piperazine ring that enhances pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . Research indicates that benzothiazole derivatives can exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development. For instance, compounds with similar structures have shown efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Benzothiazole derivatives are also being explored for their anticancer properties. Studies have demonstrated that modifications to the benzothiazole structure can enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, suggesting its potential as a chemotherapeutic agent .
Neurological Disorders
The piperazine component of the compound is associated with various neuropharmacological effects. Research indicates that piperazine derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways . This positions the compound as a candidate for further investigation in treating anxiety and depression.
Corrosion Inhibition
The compound has shown promise as a corrosion inhibitor in metal protection applications. Its heterocyclic structure allows it to form protective layers on metal surfaces, effectively reducing corrosion rates in harsh environments. Studies have reported significant improvements in corrosion resistance when using benzothiazole-based inhibitors .
Photovoltaic Materials
Research into organic photovoltaic materials has identified benzothiazole derivatives as potential components due to their favorable electronic properties. The incorporation of such compounds can enhance the efficiency of solar cells by improving charge transport and stability .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Benzo[d]thiazol derivative | Pseudomonas aeruginosa | 64 µg/mL |
Case Study: Anticancer Activity
A study conducted on a series of benzothiazole derivatives, including benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride, demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics.
Mechanism of Action
The mechanism by which Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and ion channels, depending on the specific application.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzothiazole-piperazine derivatives, which differ in substituents, pharmacological targets, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations :
Substituent Impact on Bioactivity: The target compound’s thiophen-2-yl and -OH groups may enhance receptor binding compared to analogues with simpler arylthio substituents (e.g., 6a, 6b) . Thiophene rings are known to improve metabolic stability and π-π stacking in CNS targets .
Molecular Weight and Solubility :
- The hydrochloride salt of the target compound (445.97 g/mol) offers improved solubility over neutral analogues like compound 21 (380.38 g/mol) , critical for bioavailability.
Anticancer Potential: Compounds with arylthio groups (e.g., 6a, 6b ) show antiproliferative activity (IC₅₀: 8.2–10.5 μM), implying that the target’s thiophene and hydroxyl groups may modulate similar pathways, though empirical data are lacking.
Structural Hybrids :
- Hybrids like the benzimidazole-piperazine derivative demonstrate the versatility of the benzothiazole-piperazine scaffold but lack explicit pharmacological data for direct comparison.
Research Findings and Limitations
- Data Gaps: While analogues show anticancer and receptor-binding activities, the target compound’s specific efficacy remains unverified. highlights benzothiazole-piperazine derivatives with anticancer properties, but none include the exact hydroxy-thiophene substitution .
Biological Activity
The compound Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a novel derivative within the benzothiazole family, which has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and structure-activity relationships (SAR).
Synthesis of the Compound
The synthesis of benzothiazole derivatives typically involves various methods such as Knoevenagel condensation , Biginelli reaction , and molecular hybridization techniques . The target compound can be synthesized through a multi-step process that includes the formation of the benzothiazole core followed by the introduction of the piperazine and thiophene moieties. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of these compounds, facilitating further biological evaluations .
Antimycobacterial Activity
Research has indicated that derivatives of benzothiazole, including those containing piperazine, exhibit significant antimycobacterial activity . In vitro studies have demonstrated that compounds with low micromolar inhibitory concentrations (IC50 values) against Mycobacterium tuberculosis are promising candidates for tuberculosis treatment. Specifically, certain derivatives showed MIC values ranging from 2.35 to 7.94 µM , indicating their potential as effective anti-tubercular agents .
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor . Compounds with a similar benzothiazole structure have shown promising results in inhibiting AChE, which is crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer’s. One study reported an IC50 value of 2.7 µM for a related compound, suggesting that modifications to the benzothiazole framework could enhance AChE inhibition .
Other Pharmacological Activities
The compound may also exhibit other pharmacological properties, such as anti-inflammatory and analgesic effects, based on structural similarities with other bioactive molecules. For instance, compounds containing thiophene and piperazine rings have been explored for their roles in modulating various biological pathways involved in inflammation and pain .
Structure-Activity Relationship (SAR)
The SAR studies conducted on benzothiazole derivatives reveal that substituents on the benzothiazole ring significantly influence their biological activity. For example:
- Substituents on the thiophene ring : Variations in substituents can enhance or diminish activity against specific targets.
- Piperazine modifications : Altering the piperazine moiety can affect both potency and selectivity towards different biological targets.
A quantitative structure-activity relationship (QSAR) analysis has been established for these compounds, providing insights into how structural changes impact their biological efficacy .
Case Study 1: Antitubercular Activity
In a study focusing on the anti-tubercular properties of various benzothiazole derivatives, researchers synthesized a series of compounds and evaluated their activity against M. tuberculosis. The most promising compounds demonstrated low cytotoxicity while maintaining effective inhibition against the bacterial strain .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of similar benzothiazole derivatives in models of Alzheimer’s disease. The results indicated that certain analogs significantly reduced AChE activity while improving cognitive function in animal models, supporting their potential use in treating neurodegenerative disorders .
Q & A
Basic: What are the optimal synthetic routes for preparing Benzo[d]thiazol-2-yl derivatives with piperazine and thiophene moieties?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of a benzothiazole precursor (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with aryl isothiocyanates or substituted aldehydes under reflux conditions. Key steps include:
- Nucleophilic substitution : Piperazine derivatives are introduced via alkylation or acylation reactions. For example, coupling 2-hydroxy-2-(thiophen-2-yl)ethyl groups to piperazine requires anhydrous solvents like DMF and catalytic acetic acid to facilitate reaction completion .
- Purification : Post-reaction, products are crystallized from ethanol or purified via column chromatography. Yield optimization (79–86%) is achieved by monitoring reactions with TLC and adjusting reflux duration (4–6 hours) .
- Critical Parameters : Solvent choice (e.g., DMSO-d6 for NMR solubility) and stoichiometric ratios (1:1 for amine-isothiocyanate reactions) significantly impact purity .
Advanced: How can discrepancies in NMR spectral data for structurally similar compounds be systematically resolved?
Methodological Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or impurities. To resolve these:
- Comparative Analysis : Cross-reference ¹H/¹³C NMR shifts with analogous compounds. For instance, thiophene protons in the target compound resonate at δ 7.08–7.40 ppm, distinct from benzothiazole peaks (δ 8.04–8.12 ppm) .
- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d6 for solubility and minimal interference).
- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to confirm connectivity, particularly for overlapping signals in the piperazine region (δ 2.27–3.45 ppm) .
- HRMS Validation : Confirm molecular formulas (e.g., C27H27N9OS2) with high-resolution mass spectrometry to rule out impurities .
Basic: What purification techniques are most effective for isolating the hydrochloride salt form of this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethanol/water mixtures to isolate the hydrochloride salt. For example, pale-yellow solids are obtained with 79% yield after cooling and filtering .
- Column Chromatography : Silica gel (60–120 mesh) with eluents like ethyl acetate:hexane (3:7) resolves polar impurities, especially for intermediates .
- Acid-Base Extraction : Adjust pH to precipitate the hydrochloride salt, followed by washing with diethyl ether to remove organic byproducts .
Advanced: How to design experiments to evaluate dual receptor binding affinity (e.g., histamine H1/H4 or α1-AR)?
Methodological Answer:
- In Vitro Assays : Use radioligand displacement (e.g., [³H]-mepyramine for H1 receptors) to measure IC50 values. For H4 receptors, employ GTPγS binding assays in HEK-293 cells .
- Structure-Activity Relationship (SAR) : Modify substituents on the piperazine or thiophene moieties. For example, replacing methoxy groups with halogens alters α1-AR antagonism .
- Control Experiments : Include reference ligands (e.g., clozapine for α1-AR) and assess selectivity via counter-screens against unrelated receptors .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., histamine H4 receptor PDB: 5RXN). Focus on hydrogen bonding with Glu182 and hydrophobic interactions with Phe168 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors on the benzothiazole ring) using Discovery Studio .
Basic: What spectroscopic methods are essential for characterizing the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for diagnostic groups:
- ESI-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z 558 for C27H27N9OS2) and rule out adducts .
- Elemental Analysis : Validate C/H/N ratios (e.g., C: 58.19%, H: 4.93%, N: 22.58%) to ensure purity .
Advanced: How to address contradictions in biological activity data across similar derivatives?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., 37°C, 5% CO2 for cell-based assays).
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., t1/2 in human liver microsomes) to rule out false negatives due to rapid metabolism .
- Off-Target Screening : Use panels like Eurofins Cerep-44 to identify unintended interactions (e.g., CYP inhibition) .
Basic: What are the key stability considerations for storing the hydrochloride salt?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the piperazine moiety.
- Stability Assays : Monitor via HPLC every 6 months; degradation products (e.g., free thiophene) appear as new peaks at Rt = 3.2 min .
Advanced: How to optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-Solvents : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
- Salt Screening : Test alternative counterions (e.g., mesylate) if hydrochloride solubility is <1 mg/mL in PBS (pH 7.4).
- Prodrug Design : Introduce phosphate esters at the hydroxyethyl group to enhance aqueous solubility .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
